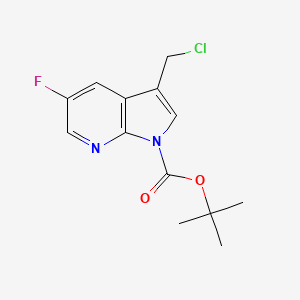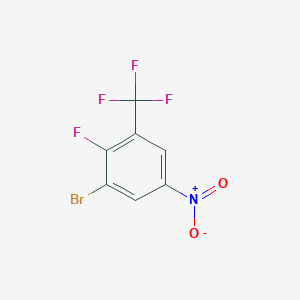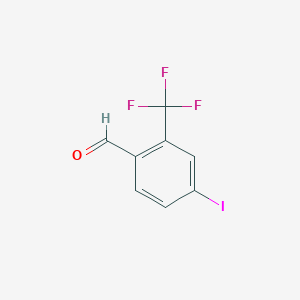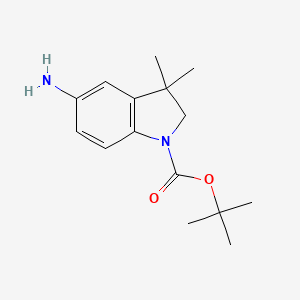
1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Overview
Description
1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole (also known as BFCA) is a small organic molecule that is used in a wide range of scientific applications. It has been studied extensively in the fields of organic synthesis, medicinal chemistry and biochemistry. BFCA is a versatile molecule that has a wide range of uses due to its unique properties. It has a high solubility in many organic solvents, a low melting point and a relatively low boiling point. The molecule is also highly reactive and can be used in a variety of synthetic reactions.
Scientific Research Applications
Pharmaceutical Research: 5-HT4 Receptor Agonist
“1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole” has been identified as a potential 5-HT4 receptor agonist . This application is significant in the development of treatments for gastrointestinal disorders, such as irritable bowel syndrome, as well as for neurological conditions like Alzheimer’s disease where 5-HT4 receptor stimulation has been shown to promote memory and learning.
properties
IUPAC Name |
tert-butyl 3-(chloromethyl)-5-fluoropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-7-8(5-14)10-4-9(15)6-16-11(10)17/h4,6-7H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMNDXALNSVBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R)-1,1,1-trifluoropropan-2-yl]benzene](/img/structure/B1529469.png)





![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)

